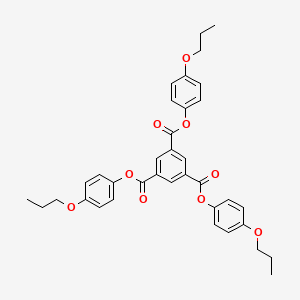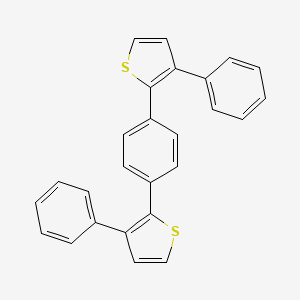![molecular formula C17H24INO B14184634 (1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol CAS No. 839730-49-3](/img/structure/B14184634.png)
(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol is a complex organic compound that features a cyclohexanol core substituted with a piperidine ring and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the iodophenyl piperidine derivative, followed by its coupling with a cyclohexanol derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Formation of a cyclohexanone derivative.
Reduction: Formation of a phenyl-substituted cyclohexanol.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol: A stereoisomer with different spatial arrangement.
(1S,2S)-2-[4-(4-Bromophenyl)piperidin-1-yl]cyclohexan-1-ol: A similar compound with a bromine atom instead of iodine.
(1S,2S)-2-[4-(4-Methylphenyl)piperidin-1-yl]cyclohexan-1-ol: A similar compound with a methyl group instead of iodine.
Uniqueness
The presence of the iodophenyl group in (1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol imparts unique reactivity and properties compared to its analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable in certain research and industrial applications.
Properties
CAS No. |
839730-49-3 |
|---|---|
Molecular Formula |
C17H24INO |
Molecular Weight |
385.28 g/mol |
IUPAC Name |
(1S,2S)-2-[4-(4-iodophenyl)piperidin-1-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C17H24INO/c18-15-7-5-13(6-8-15)14-9-11-19(12-10-14)16-3-1-2-4-17(16)20/h5-8,14,16-17,20H,1-4,9-12H2/t16-,17-/m0/s1 |
InChI Key |
WSOZRBGOELEJLK-IRXDYDNUSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N2CCC(CC2)C3=CC=C(C=C3)I)O |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=C(C=C3)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)

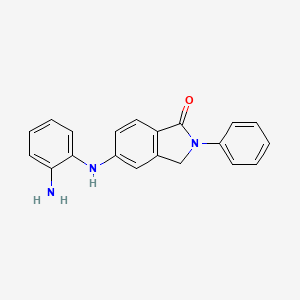
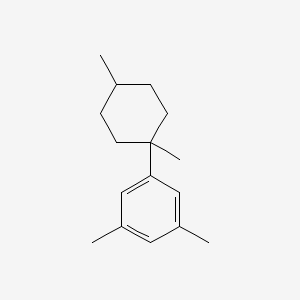
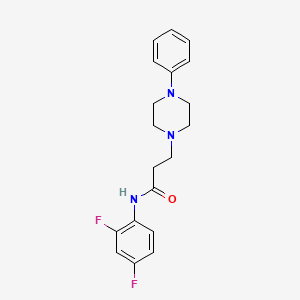
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B14184593.png)
![4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline](/img/structure/B14184598.png)
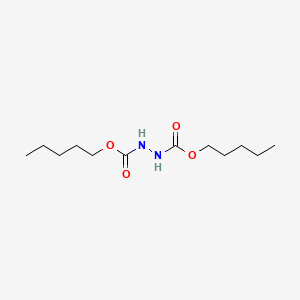
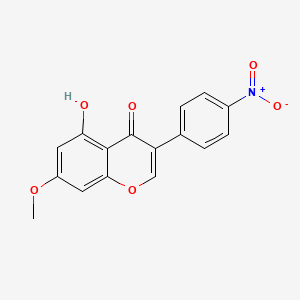


![5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid](/img/structure/B14184610.png)
